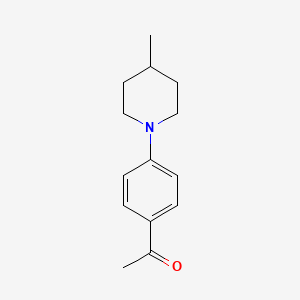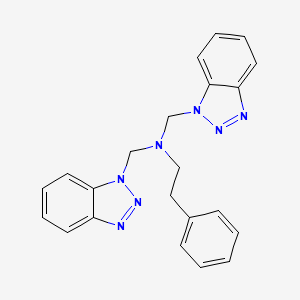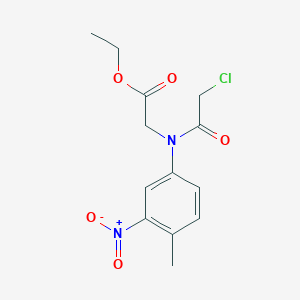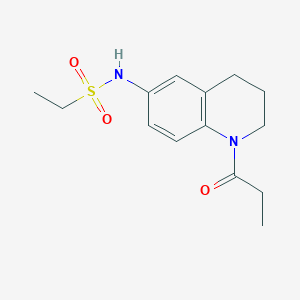![molecular formula C20H26N2O5S B2864900 Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate CAS No. 898464-76-1](/img/structure/B2864900.png)
Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate is a synthetic chemical compound known for its unique structure and diverse applications in various fields. It is primarily studied for its potential therapeutic properties and its role in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
The compound interacts with its target, EZH2, in a SAM-competitive manner . This means it competes with S-adenosyl methionine (SAM), a universal methyl group donor, for binding to EZH2. This interaction can lead to changes in the methylation status of histones, which can affect gene expression.
Biochemical Pathways
The interaction of the compound with EZH2 affects the histone methylation pathways . Specifically, it can decrease global H3K27me3, a histone modification associated with gene repression . This can lead to changes in the expression of genes regulated by this modification, potentially reversing the aggressive and metastatic characteristics of certain cancers.
Pharmacokinetics
The compound was noted to haveimproved solubility compared to EPZ6438, another EZH2 inhibitor . Solubility can impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and thus its bioavailability.
Result of Action
The result of the compound’s action is a decrease in global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner . This suggests that the compound could potentially reverse gene repression in these cells, affecting their growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyridoquinolinone structure, which is achieved through a series of cyclization and oxidation reactions. Subsequent steps involve the introduction of the sulfonyl group and the ethyl ester functionality. This synthesis requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial production, scalable methods are developed to produce this compound in large quantities. These methods often involve batch or continuous flow processes, where the reactions are carried out in large reactors with automated control systems. The industrial synthesis prioritizes efficiency, cost-effectiveness, and environmental considerations, employing green chemistry principles whenever possible.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its chemical structure and properties, enhancing its functionality for specific applications.
Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired transformations.
Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed from reactions involving this compound include derivatives with altered functional groups, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate is studied for its potential as a building block in the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology: In biological research, this compound is investigated for its potential to interact with biological targets, such as enzymes and receptors. Its effects on cellular processes and signaling pathways are of particular interest for understanding its biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for treating certain diseases, and further research is being conducted to evaluate its efficacy and safety.
Industry: In industrial applications, this compound is utilized as a precursor for the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in manufacturing processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to similar compounds, ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate stands out due to its unique structural features and the presence of the sulfonyl group
List of Similar Compounds
Ethyl 1-(quinolin-9-yl)sulfonylpiperidine-3-carboxylate
1-((3-oxoquinolin-9-yl)sulfonyl)piperidine-3-carboxylic acid
Ethyl 1-(1,2,3,5,6,7-hexahydro-3-oxoquinolin-9-yl)piperidine-3-carboxylate
These similar compounds share certain structural motifs but differ in their functional groups and specific arrangements, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-2-27-20(24)16-6-3-9-21(13-16)28(25,26)17-11-14-5-4-10-22-18(23)8-7-15(12-17)19(14)22/h11-12,16H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAGDMYIRBHAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)
![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2864824.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline](/img/structure/B2864829.png)

![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)

![2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B2864834.png)
![N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2864835.png)

![8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2864837.png)

